molecular formula C21H28ClN5O2 B3023322 N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin CAS No. 1160245-33-9

N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin

Cat. No.: B3023322
CAS No.: 1160245-33-9
M. Wt: 417.9
InChI Key: CNIUZBLYHJRXOJ-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine is a synthetic chemical compound provided for research and development purposes. This molecule features a complex structure that incorporates a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core, a scaffold known to be of significant interest in medicinal chemistry . The specific research applications and biological mechanisms of this compound are areas for ongoing investigation. Researchers are exploring its potential based on the known profiles of its structural components. The pyrazole moiety is a privileged structure in drug discovery, present in compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties . Similarly, the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine framework is recognized in pharmaceutical research for its relevance in developing new therapeutic agents . This product is intended for laboratory research by qualified professionals. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and literature reviews before handling this compound.

Properties

IUPAC Name

N-(2-methylphenyl)-1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2.ClH/c1-14-6-3-4-8-17(14)23-20(27)15-7-5-11-26(13-15)21(28)19-16-12-22-10-9-18(16)25(2)24-19;/h3-4,6,8,15,22H,5,7,9-13H2,1-2H3,(H,23,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIUZBLYHJRXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCCN(C2)C(=O)C3=NN(C4=C3CNCC4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin (CAS: 1185295-72-0) is a synthetic compound with potential biological activities that merit detailed exploration. This article synthesizes current research findings regarding its biological activity, including anti-inflammatory and anticancer properties.

PropertyValue
Molecular FormulaC21H28ClN5O2
Molar Mass417.94 g/mol
IUPAC NameN-(2-methylphenyl)-1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-3-carboxamide
CAS Number1185295-72-0
Hazard ClassificationIrritant

Anti-inflammatory Activity

Recent studies have indicated that compounds related to this compound exhibit significant anti-inflammatory effects. For instance:

  • Inhibition of COX Enzymes : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The IC50 values for some derivatives against COX-2 were reported to be as low as 0.04 μmol .
  • LPS-Induced Inflammation : Research demonstrated that certain aminopyrazole derivatives could inhibit lipopolysaccharide (LPS)-induced TNF-alpha release in cellular models. This suggests a potential mechanism for reducing inflammation in conditions such as autoimmune diseases .

Anticancer Activity

The anticancer potential of this compound has been explored through various bioassays:

  • Cell Proliferation Inhibition : Compounds within this class have been tested against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). Results indicated significant inhibition of cell proliferation, with growth percentages dropping to 54.25% and 38.44%, respectively .
  • Selectivity Against Normal Cells : Notably, some derivatives showed minimal toxicity towards normal fibroblasts while effectively targeting cancer cells, indicating a favorable therapeutic index .

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled study using rat models for carrageenan-induced paw edema and cotton pellet-induced granuloma, derivatives of this compound demonstrated significant reductions in swelling and inflammation markers compared to control groups . This underscores the compound's potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

In vitro assays were conducted on various tumor cell lines to evaluate the antiproliferative effects of the compound. The results indicated that specific structural modifications enhanced anticancer activity while maintaining low toxicity towards normal cells. This highlights the importance of structure–activity relationships (SARs) in drug development for cancer therapies .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin
  • CAS Number : 1185295-72-0
  • Molecular Formula : C₂₁H₂₈ClN₅O₂
  • Molar Mass : 417.94 g/mol
  • Hazard Class : IRRITANT .

Structural Features: The compound features a pyrazolo[4,3-c]pyridine core fused with a piperidine ring. The 2-methylphenyl group is attached via a carboxamide linkage, while the pyrazolo-pyridine moiety is substituted with a methyl group at the 1-position.

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with key analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Biological Activity/Safety Profile References
Target Compound C₂₁H₂₈ClN₅O₂ 417.94 Pyrazolo[4,3-c]pyridine core, N-(2-methylphenyl) carboxamide Irritant (hazard class)
PF-232798 C₂₉H₃₆FN₅O₂ 529.63 Imidazo[4,5-c]pyridine, 8-azabicyclo[3.2.1]octane scaffold CCR5 antagonist; HIV entry inhibitor (Phase II trials)
1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride C₂₀H₂₆ClN₅O₂ 403.91 Pyrazolo[4,3-c]pyridine core, N-phenyl carboxamide, hydrochloride salt Undisclosed (likely CNS-targeted due to structural similarity)
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O 374.40 Pyrazolo[3,4-b]pyridine isomer, ethyl-methyl substituents Undisclosed (potential kinase inhibitor)

Key Observations

Core Heterocycle Variations: The target compound and the analog from share a pyrazolo[4,3-c]pyridine core, while PF-232798 () uses an imidazo[4,5-c]pyridine system. The isomer pyrazolo[3,4-b]pyridine () lacks the fused piperidine ring, reducing conformational flexibility compared to the target compound .

Substituent Effects :

  • The N-(2-methylphenyl) group in the target compound may enhance lipophilicity compared to the N-phenyl group in ’s analog, influencing membrane permeability .
  • PF-232798’s 8-azabicyclo[3.2.1]octane moiety contributes to its antiviral activity by mimicking natural ligand interactions with CCR5 .

Pharmacological and Safety Profiles :

  • PF-232798’s advanced clinical status (Phase II) suggests a favorable safety profile, contrasting with the target compound’s irritant classification .
  • The hydrochloride salt in ’s analog may improve aqueous solubility compared to the free base form of the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin
Reactant of Route 2
N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin

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